molecular formula C22H22O4S B14507276 2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid CAS No. 64723-43-9

2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid

Cat. No.: B14507276
CAS No.: 64723-43-9
M. Wt: 382.5 g/mol
InChI Key: DHICITSHWXNTHH-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid is a compound with the molecular formula C22H22O4S and a molecular weight of 382.473 g/mol . This compound is known for its unique structure, combining the fluorenyl group with an ethanol moiety and a methylbenzenesulfonic acid group. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid typically involves the reaction of 2-(9H-fluoren-9-yl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base . The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane. The base catalyst, although not necessary, can significantly shorten the reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonic acid group can interact with proteins, affecting their structure and function . These interactions contribute to the compound’s antimicrobial and therapeutic effects.

Comparison with Similar Compounds

2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the fluorenyl and sulfonic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64723-43-9

Molecular Formula

C22H22O4S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C15H14O.C7H8O3S/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,15-16H,9-10H2;2-5H,1H3,(H,8,9,10)

InChI Key

DHICITSHWXNTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCO

Origin of Product

United States

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